2-Hydroxypropyl stearate
Description
Historical Context of Propylene (B89431) Glycol Monostearate in Scientific Literature
The scientific exploration of Propylene Glycol Monostearate and related fatty acid esters dates back to the mid-20th century. Developed in the 1950s, these compounds were recognized for their potential as food additives. google.com For approximately the last 40 years, PGMS has been a known component in the food industry, with early research focusing on its synthesis and fundamental emulsifying properties. researchgate.net Initial synthetic methods involved either the direct esterification of stearic acid and 1,2-propanediol or the transesterification of 1,2-propanediol with fats and oils, typically yielding a mixture of monoesters and diesters. google.com A significant portion of early-stage research was dedicated to purification techniques, such as molecular distillation, to increase the monoester content, as a higher monoester concentration enhances functional properties like foam stabilization. google.com These foundational studies established PGMS as a versatile surfactant, paving the way for more specialized research into its applications.
Scope and Significance of Current Propylene Glycol Monostearate Research
Contemporary research on Propylene Glycol Monostearate is characterized by its focus on optimizing its functional properties for specific, high-value applications. The scope of study is broad, ranging from food science and pharmaceuticals to material science. The significance of this research lies in its potential to enhance product quality, stability, and performance.
In food science, a primary research area is the crystalline properties of PGMS and its ability to stabilize the meta-stable α-crystal form of monoglycerides. researchgate.net This characteristic is particularly beneficial in aerated food systems like whipped toppings and cake batters, where it improves foam structure and stability. cnchemsino.comresearchgate.net Studies have demonstrated that the addition of PGMS can increase the specific volume of cakes, improve texture, and reduce firmness over time. sciarena.com Another significant research thrust is its effectiveness in inhibiting ice recrystallization in frozen desserts, which has a direct impact on the texture and shelf life of products like ice cream. researchgate.net
In the pharmaceutical field, research investigates the use of PGMS as an excipient in drug delivery systems. atamanchemicals.com Its lipophilic nature makes it a candidate for formulating sustained-release microspheres. pacific.edu Studies have explored the preparation of PGMS microspheres for the controlled release of drugs, examining how factors like the drug-to-polymer ratio and the presence of other surfactants influence the release profile. pacific.edu
In material science and industrial chemistry, research has focused on synthesizing and applying PGMS as a water-in-oil (W/O) emulsifier for specialized applications such as oil-based drilling fluids. researchgate.net These studies evaluate the rheological properties, thixotropy, and filtration loss of drilling muds formulated with PGMS, highlighting its potential as a cost-effective, high-performance emulsifier. researchgate.net
Interactive Table: Key Research Findings on Propylene Glycol Monostearate Below is a summary of notable research findings. Users can sort the table by clicking on the column headers.
| Area of Research | Specific Application | Key Finding | Significance |
|---|---|---|---|
| Food Science | Bakery (Sponge Cake) | Addition of PGMS increased cake specific volume and improved texture by reducing firmness. sciarena.com | Enhances the quality and sensory attributes of baked goods. |
| Food Science | Frozen Desserts | Effectively reduces ice crystal sizes in ice cream, inhibiting recrystallization during storage. researchgate.net | Improves the texture and shelf-life of frozen products. |
| Food Science | Aerated Products | Stabilizes the α-crystal form of distilled monoglycerides, which is beneficial for non-dairy desserts and whipping creams. researchgate.net | Improves foam stability and aeration in whipped food products. |
| Pharmaceuticals | Drug Delivery | Used to prepare microspheres for sustained release of drugs like nitrofurantoin. pacific.edu | Offers a matrix for creating controlled-release pharmaceutical formulations. |
| Material Science | Oil-Well Drilling Fluids | Acts as an effective water-in-oil (W/O) primary emulsifier, providing favorable rheological properties to oil-based muds. researchgate.net | Provides a potentially lower-cost, high-performance emulsifier for the petroleum industry. |
Interdisciplinary Relevance of Propylene Glycol Monostearate Studies
The study of Propylene Glycol Monostearate is inherently interdisciplinary, bridging principles from chemistry, food science, pharmaceutical science, and material engineering.
Chemistry and Chemical Engineering: Research in this area focuses on the synthesis and purification of PGMS. This includes optimizing reaction conditions (e.g., temperature, pressure, catalysts) for direct esterification or transesterification to maximize the yield of the desired monoester. google.com Studies on its physical chemistry, such as phase behavior and polymorphism, are crucial for understanding its functionality. researchgate.net
Food Science and Technology: This field leverages the surface-active properties of PGMS. Research investigates its role as an emulsifier in stabilizing oil-water interfaces, a foam enhancer in aerated systems, and a crystal modifier in fats and frozen products. chemvera.comresearchgate.net The interaction of PGMS with other food components like proteins, starches, and other lipids is a key area of academic inquiry.
Pharmaceutical Sciences: In pharmaceutics, PGMS is studied for its potential as an excipient in various dosage forms. atamanchemicals.com Its application in creating sustained-release drug delivery systems, such as microspheres, is a significant area of research, involving studies on formulation, drug encapsulation efficiency, and in vitro release kinetics. pacific.edu
Material Science: The application of PGMS in non-food systems, such as cosmetics and industrial fluids, demonstrates its relevance to material science. researchgate.netresearchgate.net Research into its function as an emulsifier in complex systems like oil-based drilling muds explores its impact on the rheological and stability properties of these materials. researchgate.net
Data Tables
Table 1: Chemical and Physical Properties of Propylene Glycol Monostearate
| Property | Value |
| Molecular Formula | C21H42O3 nih.gov |
| Molecular Weight | 342.6 g/mol nih.gov |
| Appearance | White to cream-colored waxy solid, beads, or flakes. atamanchemicals.com |
| IUPAC Name | 2-hydroxypropyl octadecanoate nih.gov |
| Melting Point | ~35-45 °C drugfuture.com |
| HLB Value | Approximately 3.4 - 3.5 chemvera.comresearchgate.net |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and oils. atamanchemicals.com |
Table 2: Overview of Propylene Glycol Monostearate Synthesis Methods
| Synthesis Method | Description | Catalysts | Key Process Features |
| Direct Esterification | The reaction of propylene glycol with stearic acid. google.comresearchgate.net | Acid catalysts (e.g., p-toluenesulfonic acid) or base catalysts (e.g., sodium carbonate). google.com | Typically conducted at elevated temperatures (e.g., 160-180 °C) and under vacuum to remove water produced during the reaction. google.com |
| Transesterification | The reaction of propylene glycol with a triglyceride (fat or oil). google.comresearchgate.net | Typically base catalysts. google.com | Involves the exchange of the fatty acid moiety from glycerol (B35011) to propylene glycol. |
| Enzymatic Synthesis | Use of lipases to catalyze the esterification reaction between propylene glycol and a fatty acid source. researchgate.net | Lipases (e.g., from Pseudomonas). researchgate.net | Offers higher specificity and can be performed under milder reaction conditions compared to chemical synthesis. researchgate.net |
Structure
2D Structure
Properties
IUPAC Name |
2-hydroxypropyl octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)24-19-20(2)22/h20,22H,3-19H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKOKUHFZNIUSLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30872292 | |
| Record name | Propylene glycol 1-monostearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30872292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, white beads or flakes with a faint fatty odour | |
| Record name | Propylene glycol stearate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029764 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Propylene glycol stearate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1144/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water, soluble in alcohol (in ethanol) | |
| Record name | Propylene glycol stearate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1144/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
142-75-6, 1323-39-3, 8028-46-4 | |
| Record name | 2-Hydroxypropyl octadecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Propylene glycol 1-stearate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propylene glycol monostearate [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001323393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecanoic acid, monoester with 1,2-propanediol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octadecanoic acid, 2-hydroxypropyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propylene glycol 1-monostearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30872292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Stearic acid, monoester with propane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.959 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-hydroxypropyl stearate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.052 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Octadecanoic acid, monoester with 1,2-propanediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPYLENE GLYCOL 1-STEARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32I3MRN561 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | Propylene glycol stearate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029764 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
50 °C | |
| Record name | Propylene glycol stearate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029764 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis and Biotransformation of Propylene Glycol Monostearate
Chemical Synthesis Methodologies for Propylene (B89431) Glycol Monostearate
Propylene glycol monostearate (PGMS) is primarily synthesized through chemical reactions involving propylene glycol and stearic acid or its derivatives. The main industrial methods are direct esterification and transesterification. researchgate.netfao.org These processes are valued for their efficiency in large-scale production.
Direct Esterification of Stearic Acid and 1,2-Propanediol
Direct esterification is a widely used method for producing propylene glycol monostearate. google.com This process involves heating stearic acid and 1,2-propanediol, which results in the formation of an ester and water. guidechem.com The reaction is typically conducted at temperatures between 130 and 200°C. guidechem.com To drive the reaction toward the desired product, the water produced is continuously removed, often under vacuum conditions. google.comgoogle.com A key challenge is managing the reaction to maximize the yield of the monoester, as the formation of the diester is also possible.
Typical Conditions for Direct Esterification
| Parameter | Value | Reference |
|---|---|---|
| Reactants | Stearic acid, 1,2-Propanediol | google.com |
| Temperature | 160–180 °C | google.com |
| Pressure | 0.06–0.08 MPa (vacuum) | google.com |
| Reaction Time | 2–4 hours | google.com |
Catalytic Approaches in Direct Esterification (e.g., Acidic, Basic, Solid Super-Strong Acid Catalysts)
Catalysts are essential for increasing the reaction rate and efficiency of direct esterification. nanotrun.com
Acidic Catalysts: Traditional choices include p-toluenesulfonic acid and sulfuric acid. google.comresearchgate.net While effective, they can be corrosive and may lead to undesirable coloration of the final product. google.com
Basic Catalysts: Alkaline catalysts such as sodium hydroxide (B78521), potassium carbonate, and sodium carbonate are also employed. google.com The reaction is typically performed at temperatures around 120°C under pressure. For instance, using a 1.5% potassium hydroxide catalyst can yield a product with 87-89% monoester content.
Solid Super-Strong Acid Catalysts: To address the issues with homogeneous catalysts, solid acid catalysts like sulfated zirconia (SO42-/Fe2O3) have been developed. google.com These catalysts are less corrosive, easier to separate from the reaction mixture, and can be reused. google.com
Transesterification Reactions of Propylene Glycol with Glycerides
An alternative synthesis route is the transesterification of triglycerides (fats and oils) with propylene glycol. fao.orggoogle.com This reaction, also known as alcoholysis, is typically catalyzed by a basic catalyst. google.com The resulting product is a mixture that includes propylene glycol monoesters, diesters, and residual mono- and diglycerides, which necessitates further purification, often through molecular distillation. fao.orgtaxguru.in Glycerol (B35011) is also produced as a byproduct in this process. monash.edu
Alternative Synthetic Routes for Propylene Glycol Monostearate Derivatives
Another method for synthesizing propylene glycol monostearate involves the reaction of stearic acid with propylene oxide. google.com This process is often catalyzed by alkaline catalysts like potassium hydroxide. google.com The reaction is typically carried out at elevated temperatures (around 120°C) and pressures (2 to 5 atmospheres). google.com This route can produce a complex mixture including the desired monoester, as well as diesters and polypropylene (B1209903) glycol. google.com
Enzymatic Synthesis of Propylene Glycol Monostearate
Enzymatic synthesis presents a milder and more selective method for producing propylene glycol monostearate compared to chemical routes. researchgate.net This approach utilizes enzymes, most commonly lipases, to catalyze the esterification reaction under more gentle conditions, which can result in a higher purity product with fewer byproducts. conicet.gov.arncl.edu.tw
Lipase-Catalyzed Esterification for Monoester Production
Lipases are effective biocatalysts for the esterification of fatty acids and alcohols. researchgate.net They offer high selectivity, which is advantageous for producing the desired monoester. researchgate.netconicet.gov.ar The reaction is often performed in organic solvents or in a solvent-free system to facilitate the removal of water and drive the reaction towards ester formation. researchgate.net Lipases from various microorganisms, such as Pseudomonas, have been successfully used for this purpose. researchgate.net The use of immobilized lipases is also common as it allows for easier separation and reuse of the enzyme. researchgate.net
Research has shown that various factors influence the yield of enzymatic synthesis, including the specific lipase (B570770) used, the acyl donor (fatty acid or its derivative), the solvent, temperature, and water content. researchgate.net For example, a study using a Pseudomonas lipase found that fatty acid anhydrides were superior acyl donors compared to free fatty acids, resulting in significantly higher yields of the monoester. researchgate.net Another study optimized the synthesis of propylene glycol monostearate using a lipase from Mucor miehei, achieving a predicted yield of up to 98.5% under optimized conditions of a 7.9-hour reaction time, a temperature of 53.4°C, a substrate molar ratio of 2.6:1 (acid to glycol), and an enzyme amount of 35.2%. ncl.edu.tw
Research Findings on Lipase-Catalyzed Synthesis of Propylene Glycol Esters
| Lipase Source | Acyl Donor | Yield/Conversion | Reference |
|---|---|---|---|
| Pseudomonas lipase | Stearic acid | 35.3 mM | researchgate.net |
| Pseudomonas lipase | Stearic acid anhydride | 89.7 mM | researchgate.net |
| Pseudomonas lipase | Tristearin (triglyceride) | 65.1 mM | researchgate.net |
| Mucor miehei (Lipozyme IM-77) | Stearic acid | 98.5% (predicted optimal) | ncl.edu.tw |
Influence of Acyl Donors and Reaction Conditions on Enzymatic Yields
The enzymatic synthesis of propylene glycol monostearate (PGMS) is significantly influenced by the choice of acyl donor and the reaction conditions. Research has demonstrated that the yield of monoesters is affected by various factors including the type of acyl donor, the organic solvent used, temperature, water content, pH memory of the enzyme, and the duration of the reaction. researchgate.net
In a study utilizing a Pseudomonas lipase, different acyl donors such as fatty acids, fatty acid ethyl esters, fatty acid anhydrides, and triglycerides were investigated. researchgate.net The results indicated that fatty acid anhydrides, in conjunction with a lyophilized (anhydrous) enzyme, were the most effective for producing monoesters. researchgate.net This is evident when comparing the yields of various propylene glycol monoesters. For instance, using 50 mM fatty acid anhydrides as acyl donors resulted in significantly higher yields of propylene glycol monolaurate (97.2 mM), monomyristate (79.6 mM), monopalmitate (83.7 mM), monostearate (89.7 mM), and monooleate (93.4 mM) compared to when 50 mM fatty acids were used as acyl donors, which produced yields of 37.3 mM, 28.7 mM, 28.7 mM, 35.3 mM, and 36.2 mM, respectively. researchgate.net
The selection of an appropriate solvent is also crucial. For example, in the enzymatic synthesis of ascorbyl palmitate using Burkholderia cepacia lipase, tert-butanol (B103910) was found to be an effective solvent. conicet.gov.ar
The following table summarizes the comparative yields of different propylene glycol monoesters using fatty acid anhydrides versus fatty acids as acyl donors.
Table 1: Comparative Yields of Propylene Glycol Monoesters with Different Acyl Donors
| Monoester | Yield with Fatty Acid Anhydrides (mM) | Yield with Fatty Acids (mM) |
|---|---|---|
| Propylene Glycol Monolaurate | 97.2 | 37.3 |
| Propylene Glycol Monomyristate | 79.6 | 28.7 |
| Propylene Glycol Monopalmitate | 83.7 | 28.7 |
| Propylene Glycol Monostearate | 89.7 | 35.3 |
| Propylene Glycol Monooleate | 93.4 | 36.2 |
Data sourced from a study using Pseudomonas lipase with 50 mM of each acyl donor type. researchgate.net
Optimization of Enzymatic Reaction Parameters (e.g., temperature, pH)
Optimizing reaction parameters such as temperature and pH is critical for maximizing the yield and efficiency of the enzymatic synthesis of propylene glycol monostearate.
Temperature: The catalytic activity of lipases is highly dependent on temperature. For instance, in the enzymatic synthesis of ascorbyl palmitate, a conversion rate of 47% was achieved at an optimal temperature of 50°C. conicet.gov.ar Studies on the enzymatic synthesis of propylene glycol monolaurate found the optimal temperature to be 40°C. researchgate.net Increasing the temperature beyond the optimum can lead to the denaturation of the enzyme, causing a decrease in conversion rates. researchgate.net For example, in one study, the maximum conversion was observed at 50°C and decreased at 60°C due to enzyme denaturation. researchgate.net However, some lipases, like Burkholderia cepacia lipase, can maintain activity at even higher temperatures, up to 75°C. conicet.gov.ar
pH: The pH of the reaction medium significantly affects enzyme structure and activity. For the enzymatic synthesis of propylene glycol monoesters using a Pseudomonas lipase, optimal pH ranges were identified as 4–5 and 8–10. researchgate.net In the production of proteases by the yeast Yarrowia lipolytica, a pH of 7 was found to be optimal for enzyme production. mdpi.com The stability of enzymes is also pH-dependent; for example, an immobilized lipase from Burkholderia cepacia was found to be active and stable at a pH between 6 and 9. conicet.gov.ar
The table below illustrates the effect of temperature on the conversion rate in an enzymatic reaction.
Table 2: Effect of Temperature on Enzymatic Conversion Rate
| Temperature (°C) | Conversion Rate (%) |
|---|---|
| 30 | 36.5 |
| 40 | Significantly lower than at 60°C |
| 50 | 74.6 (Optimal) |
| 60 | 74.6 |
Data from a study on the chemoselective acetylation of 2-aminophenol (B121084) using Novozym 435. acs.org
Biotransformation and Metabolic Pathways of Propylene Glycol Monostearate
In Vivo Metabolism and Metabolite Identification
Propylene glycol monostearate is readily metabolized in the body following ingestion. cir-safety.orgcir-safety.org The primary metabolic process is hydrolysis, which occurs mainly in the gastrointestinal tract. europa.eu In vivo and in vitro studies have confirmed that the ester bond is broken down, yielding its constituent parts: propylene glycol and stearic acid. cir-safety.org
Pancreatic lipase is a key enzyme in this process. inchem.org In vitro experiments have shown that pancreatic lipase can hydrolyze approximately 70-80% of propylene glycol monostearate within 15-18 hours. cir-safety.orginchem.org Once hydrolyzed, the propylene glycol and stearic acid moieties enter their respective metabolic pathways. cir-safety.orgeuropa.eu
Studies using isotopically labeled propylene glycol distearate, a closely related compound, have provided further insight into the metabolic fate of these molecules. These studies in rats demonstrated that the hydrolysis, absorption, and subsequent metabolism are similar to those of glyceryl esters of stearic acid. cir-safety.orginchem.org The labeled stearic acid and propylene glycol fragments were traced independently, confirming their entry into their respective metabolic pathways. cir-safety.orginchem.org The breakdown products are almost completely absorbed. europa.eu A significant portion of the metabolized compounds is eventually excreted as carbon dioxide in expired air, with very little of the original substance being excreted in the urine. europa.euinchem.org
Microbial Degradation Pathways of Propylene Glycol Substances
Propylene glycol and its related substances are susceptible to microbial degradation in various environments, including soil and water. wikipedia.org The biodegradation of propylene glycol can occur under both aerobic and anaerobic conditions. nih.govresearchgate.net
Under aerobic conditions, propylene glycol is readily biodegradable in freshwater, seawater, and soil. wikipedia.org The rate of degradation in soil is influenced by factors such as substrate concentration, soil type, and temperature. researchgate.net For instance, higher soil organic carbon content and higher ambient temperatures (in the range of -2 to 25°C) lead to faster degradation. researchgate.net
Under anaerobic conditions, various bacteria can degrade propylene glycol. For example, C. glycolicum has been shown to degrade monopropylene glycol into acid and alcohol end products. researchgate.net Another bacterium, Desulfovibrio, isolated from anoxic soil, can degrade monopropylene glycol to acetate (B1210297) in the presence of sulfate, producing carbon dioxide. researchgate.net Propylene glycol is degraded by vitamin B12-dependent enzymes, which convert it to propionaldehyde. wikipedia.org
Other propylene glycol-based substances are also subject to microbial breakdown. For example, Corynebacterium sp. 7 can assimilate propylene glycol monoalkyl ethers (C1-C4). nih.gov The ease of biodegradation of propylene glycol has led to its use in the bioremediation of contaminated soil and groundwater. researchgate.net
The table below outlines the key microorganisms and conditions involved in the degradation of propylene glycol substances.
Table 3: Microbial Degradation of Propylene Glycol Substances
| Microorganism/Condition | Substance Degraded | End Products/Metabolites | Reference |
|---|---|---|---|
| Aerobic conditions (freshwater, seawater, soil) | Propylene Glycol | Carbon Dioxide, Water | wikipedia.org |
| C. glycolicum (anaerobic) | Monopropylene Glycol | Acid and alcohol end products | researchgate.net |
| Desulfovibrio (anaerobic, with sulfate) | Monopropylene Glycol | Acetate, Carbon Dioxide | researchgate.net |
| Vitamin B12-dependent enzymes | Propylene Glycol | Propionaldehyde | wikipedia.org |
Crystallography and Polymorphism of Propylene Glycol Monostearate
Crystalline Properties of Distilled Propylene (B89431) Glycol Monostearate
Distilled propylene glycol monostearate is particularly valued for its distinct crystalline characteristics. researchgate.net It is known as an alpha-crystalline tending compound, meaning it tends to form and stabilize the α-crystal polymorph. chemvera.com This property is highly beneficial in many aerated food products, such as non-dairy desserts, whipping creams, and cake emulsifiers. researchgate.netresearchgate.net The primary function of PGMS in these systems is its ability to stabilize the meta-stable α-crystal form of other emulsifiers, notably distilled monoglycerides. researchgate.net By forming a protective film around air bubbles or at oil-water interfaces, the crystalline structure of PGMS helps maintain a stable food system. chemvera.com
Research has shown that PGMS can directly interact with ice crystals, interfering with their normal growth and propagation, which is particularly useful in frozen products like ice cream to control ice crystal size. researchgate.net The effectiveness of this interaction can be dependent on processing conditions, such as the presence of shear during freezing. researchgate.net
Polymorphic Forms and Transformations of Propylene Glycol Monostearate (e.g., α-crystal form, Form I, Form II, Form III)
Propylene glycol monostearate is known to exhibit complex polymorphism, existing in at least four different crystal forms. atamanchemicals.comalcpo.org.ly The transformations between these polymorphs are a critical aspect of its behavior.
The primary polymorphic forms identified in research include the α-crystal form, Form I, Form II, and Form III. researchgate.net
α-crystal (Alpha-form): This is a metastable form. Pure PGMS typically only exists in the α-form at temperatures above 35°C; at room temperature, it tends to be in a sub-alpha form. cerealsgrains.org The α-form is often desired for its functional properties in emulsions.
Form II: This is considered the stable polymorph of PGMS. researchgate.net
Form I: This is another metastable form, which has been described as being intermediate in its melting level between the α-form and the stable Form II. researchgate.net
Form III: This form is known to transform into the α-form at a temperature below the melting point of the α-polymorph. researchgate.net
The stability of these forms is a key consideration. For instance, while pure PGMS may not maintain the α-form at room temperature, its stability can be significantly enhanced through formulation with other components. cerealsgrains.org
Table 1: Polymorphic Forms of Propylene Glycol Monostearate This table is interactive. You can sort and filter the data.
| Form Name | Stability | Key Characteristics |
|---|---|---|
| α-crystal | Metastable | Exists in pure PGMS above 35°C; desirable for emulsion functionality. cerealsgrains.org |
| Sub-alpha | Metastable | The typical form of pure PGMS at room temperature. cerealsgrains.org |
| Form I | Metastable | Melting level is intermediate between the α-form and Form II. researchgate.net |
| Form II | Stable | The most stable crystalline form of PGMS. researchgate.net |
| Form III | Metastable | Transforms to the α-form below the α-form's melting point. researchgate.net |
Co-crystallization Phenomena Involving Propylene Glycol Monostearate (e.g., with Glycerol (B35011) Monostearate)
The crystalline behavior of PGMS is significantly influenced by its interaction with other lipids, a phenomenon known as co-crystallization. A notable example is its interaction with glycerol monostearate (GMS). When a melted blend of approximately equal molecular proportions of PGMS and GMS is cooled, they form mixed crystals, sometimes referred to as "Conjoined Crystals". researchgate.net
This co-crystallization can create a more stable polymorph. researchgate.net Specifically, the combination helps to retain the α-crystalline form of the glycerol monoester, enhancing the emulsifier's functionality, particularly its ability to create stable water dispersions that foam when aerated. researchgate.net However, research also indicates that a simple mixture of PGMS and GMS without the presence of a specific stabilizing agent may not retain its α-form stability over time. google.com The addition of GMS has been shown to affect the crystallization process of fats, such as palm stearin, by promoting the initial formation of α polymorphs which then transition to more stable forms. nih.govresearchgate.netresearchgate.net
Impact of Composition and Purity on Propylene Glycol Monostearate Polymorphism
The polymorphic behavior of PGMS is highly dependent on its composition and purity. Commercial PGMS is not a pure compound; it is a mixture of the propylene glycol mono- and di-esters of stearic and palmitic acids. drugfuture.comusp.org Regulations often stipulate that it must contain at least 90% monoesters. drugfuture.comusp.org
This inherent mixture influences its crystalline properties. For example, a racemic 80:20 mixture of propylene glycol 1-monostearate and propylene glycol 2-monostearate exhibits four distinct polymorphic modifications. atamanchemicals.com The presence of other components can be used to control the final crystal form. A key industrial practice is to mix PGMS with stearic acid. The addition of 10% to 35% stearic acid to PGMS has been shown to markedly enhance the stability of the desirable α-polymorphic form, allowing it to remain stable at room temperature. cerealsgrains.org
The purity of the fatty acid components is also critical. For stable emulsifier systems featuring PGMS in the α-crystalline form, it is advantageous to use esters made from saturated fatty acids, such as stearic acid. The presence of unsaturated fatty acid groups in the esters can be detrimental to the stability of the α-form. google.com
Table 2: Factors Influencing the Polymorphism of Propylene Glycol Monostearate This table is interactive. You can sort and filter the data.
| Influencing Factor | Component(s) | Effect on Crystalline Structure |
|---|---|---|
| Co-crystallization | Glycerol Monostearate (GMS) | Forms stable co-crystals, helping to stabilize the α-form of the GMS. researchgate.net |
| Composition | Stearic Acid (10-35%) | Markedly increases the stability of the α-crystal form at room temperature. cerealsgrains.org |
| Isomer Ratio | 80:20 mix of 1-monostearate and 2-monostearate | Leads to the formation of four different polymorphic modifications. atamanchemicals.com |
| Purity | Presence of unsaturated fatty acids | Detrimental to the stability of the α-crystalline form. google.com |
Mechanistic Investigations of Propylene Glycol Monostearate Functionality in Complex Systems
Emulsification Mechanisms and Interfacial Activity of Propylene (B89431) Glycol Monostearate
Propylene glycol monostearate (PGMS) is a non-ionic, surface-active emulsifier derived from the esterification of propylene glycol and stearic acid. chemvera.comcnchemsino.com Its functionality is fundamentally linked to its molecular structure, which consists of a hydrophilic propylene glycol head and a lipophilic stearic acid tail. This amphiphilic nature allows it to adsorb at oil-water interfaces, reducing the interfacial tension that prevents the two phases from mixing. wiley-vch.de
A key characteristic of PGMS is its low hydrophile-lipophile balance (HLB) value, which is approximately 3.4–3.5. chemvera.comresearchgate.net This low HLB value signifies a strong lipophilic (oil-loving) tendency, making PGMS highly soluble in fats and oils but only slightly dispersible in water. chemvera.comalcpo.org.ly This property dictates its primary role as a water-in-oil (W/O) emulsifier. chemvera.com
Role of Propylene Glycol Monostearate in Water-in-Oil Emulsions
Given its low HLB value and high solubility in oil, propylene glycol monostearate is a potent emulsifier for water-in-oil (W/O) emulsions. chemvera.comresearchgate.net In these systems, water droplets are dispersed throughout a continuous oil phase. The lipophilic nature of PGMS allows it to orient itself effectively at the interface, with its fatty acid tail anchored in the oil phase and its propylene glycol head interacting with the water droplets. This creates a stable interfacial film that prevents the water droplets from merging. chemvera.com
The effectiveness of PGMS in W/O emulsions has been demonstrated in industrial applications beyond the food sector. For instance, a study on oil-based drilling muds, which are complex W/O emulsions, utilized propylene glycol stearates as the primary emulsifier. The research involved preparing nonionic emulsifiers through the esterification of propylene glycol and stearic acid, resulting in products with HLB values of 3.4 and 2.8. researchgate.net These emulsifiers were effective in creating stable W/O emulsions using diesel oil and water, showcasing their powerful emulsification capabilities for this emulsion type. researchgate.net The stability of these emulsions is attributed to the formation of a stabilizing film at the oil-water interface and the creation of a three-dimensional network of the emulsifier crystals within the continuous oil phase. researchgate.net
Synergistic Effects with Other Emulsifiers (e.g., Monoglycerides, Lecithin)
The combination of PGMS and GMS is particularly valuable in bakery shortenings and fried goods, where the duo works to control fat crystallization and improve texture. cnchemsino.com
| Emulsifier Combination | Primary Application | Synergistic Benefit |
| Propylene Glycol Monostearate (PGMS) + Glycerol (B35011) Monostearate (GMS) | Bakery shortenings, donuts, frying batters | PGMS enhances emulsification in high-fat systems while GMS improves crumb softness and shelf life, leading to better control over fat crystallization and overall texture. cnchemsino.com |
Aeration and Foam Stabilization Mechanisms in Dispersions
Propylene glycol monostearate plays a critical role in the aeration and stabilization of foams, particularly in food systems like whipped toppings and cake batters. chemvera.comcnchemsino.com Its effectiveness stems from its properties as a surface-active, alpha-tending emulsifier. chemvera.compramanaresearch.org The mechanism involves the formation of a stable film around entrapped air bubbles, which maintains the stability of the food system. chemvera.com
A key aspect of this functionality is the formation of the α-gel phase. When α-tending emulsifiers like PGMS are mixed in hot water and subsequently cooled, they can form a lamellar structure known as the α-gel phase, which consists of a sandwich-like arrangement of emulsifier-water-emulsifier. nih.gov This phase is highly functional for improving aeration and stabilizing foams in baked goods. nih.gov Emulsifiers in this α-gel phase are more effective at incorporating air into cake batters compared to those in the more stable β-crystal phase. nih.gov The α-gel phase at the oil-water interface creates solid, elastic films that encapsulate oil droplets while air is incorporated, which in turn prevents the foam from being destabilized by proteins. nih.gov
Influence on Gas Retention and Foam Structure
The presence of propylene glycol monostearate significantly influences the retention of gas and the resulting structure of the foam. By stabilizing the foam, PGMS helps create products with a finer texture and increased volume. cnchemsino.comutwente.nl In cake batters, for example, the use of α-tending emulsifiers like PGMS allows for improved aeration and higher foam stability, leading to finished products with a finer crumb structure and longer shelf life. nih.gov
The mechanism involves PGMS forming an interfacial film around the air bubbles, which enhances the stability of the aerated batter. pramanaresearch.org In whipped toppings, it shortens the whipping time and improves the volume and structure of the foam. cnchemsino.com
A study comparing the long-term stability of aerated food systems found that a system stabilized with a propylene glycol stearate (B1226849) surfactant was more unstable over a week compared to one stabilized with a triglycerol stearate system, as evidenced by changes in bubble size distribution. cern.ch This highlights that while PGMS is an effective aerating agent, its long-term stabilization performance can differ from other types of emulsifiers.
| System | Observation after 1 Week | Implication |
| Triglycerol Stearate System | Volume fraction of bubbles did not change drastically. | Higher long-term foam stability. cern.ch |
| Propylene Glycol Stearate System | Found to be more unstable; showed a greater decrease in overrun. | Lower long-term foam stability compared to the TGS system. cern.ch |
Crystal Stabilization and Modification Properties
Propylene glycol monostearate exhibits significant functionality in modifying and stabilizing the crystal structures of other lipids, which is a critical attribute in many food applications. This capability is distinct from its primary role as an emulsifier and is rooted in its own specific crystalline properties. researchgate.net
Stabilization of Metastable Crystal Forms of Other Lipids (e.g., Monoglycerides)
One of the most important functionalities of propylene glycol monostearate is its ability to stabilize the metastable α-crystal form of distilled monoglycerides. researchgate.net Monoglycerides can exist in several polymorphic forms (α, β, β', sub-α), with the α-form being the most functional for applications like aeration but also being thermodynamically unstable, tending to convert to the more stable but less functional β-form over time. alcpo.org.lynih.gov
PGMS intervenes in this process. When used in conjunction with monoglycerides, it helps to retain the α-crystalline form for extended periods. researchgate.net This stabilization is highly beneficial in aerated products such as non-dairy desserts, whipping creams, and cake emulsifiers where the functionality of the α-form is desired. researchgate.net The mechanism involves the formation of mixed crystals, sometimes referred to as "conjoined crystals," when a melt containing approximately equal molecular proportions of PGMS and a monoglyceride like glycerol monostearate is cooled. researchgate.net These co-crystals exhibit a stable polymorphic form. researchgate.net Research has shown that adding PGMS can increase the crystallization temperature and alter the polymorphism of triglyceride crystals in an emulsion, demonstrating its direct interference with lipid crystallization processes. researchgate.net
Inhibition of Ice Recrystallization in Frozen Systems
Propylene glycol monostearate (PGMS) has been identified as an effective agent for inhibiting ice recrystallization in frozen systems, a critical factor in maintaining the quality and shelf life of products like ice cream. researchgate.netnih.govfoodnavigator.com The addition of PGMS can dramatically reduce the size of ice crystals, not only in freshly prepared frozen desserts but also after subjecting them to thermal abuse, such as heat shock. researchgate.netscience.gov Research has demonstrated that in ice cream and sucrose (B13894) solutions frozen using a scraped-surface freezer, a concentration of 0.3% PGMS leads to a significant reduction in ice crystal size. researchgate.netnih.govscience.gov However, this inhibitory effect is not observed in systems that are frozen quiescently, without the application of shear. researchgate.netfoodnavigator.com This suggests that the mechanical action during freezing is crucial for the functionality of PGMS in controlling ice crystal growth. researchgate.net The presence of PGMS can result in ice crystal mean size distributions similar to those found in ice cream produced through low-temperature extrusion, contributing to a smoother texture. researchgate.net
Studies have shown that PGMS is more effective at inhibiting ice recrystallization compared to conventional emulsifiers. researchgate.net While it demonstrates some emulsifying properties, such as promoting smaller fat globule sizes and enhancing partial coalescence in ice cream mix, its primary and more pronounced impact is on the ice crystal structure. researchgate.net
Mechanisms Underlying Cryoprotective Action
The cryoprotective action of propylene glycol monostearate is attributed to its direct interaction with ice crystals. researchgate.netfoodnavigator.com Evidence strongly suggests that PGMS molecules adsorb onto the surface of ice crystals, thereby interfering with their normal growth and propagation. researchgate.netfoodnavigator.com This interference alters the morphology of the ice crystals, causing them to become highly irregular in shape, as observed through low-temperature scanning electron microscopy. researchgate.net This change in crystal habit is a key aspect of its recrystallization inhibition mechanism.
The effectiveness of PGMS is linked to the physical process of freezing. The application of shear during the freezing process is thought to be necessary for the effective distribution of PGMS molecules around the ice crystals, ensuring sufficient surface coverage to impede their growth. researchgate.net This explains why PGMS is effective in scraped-surface freezers but not in quiescently frozen systems. researchgate.netfoodnavigator.com Propylene glycol itself is known as a permeating cryoprotectant that works by depressing the temperature at which intracellular ice forms and by stabilizing the plasma membrane. nih.gov When esterified to form PGMS, its functionality shifts towards this surface-active inhibition of crystal growth in food systems.
Rheological and Textural Modification Mechanisms
Propylene glycol monostearate functions as a versatile rheology and texture modifier in a variety of complex food systems through several distinct mechanisms. knowde.comscribd.com Its impact stems from its surface-active properties and its interactions with key structural components like starch, gluten, and fat crystals. cnchemsino.comchemvera.comnih.govk-state.edu
In baked goods, PGMS acts as a dough strengthener. cnchemsino.comchemvera.com It facilitates the interaction between starch and gluten, which helps in forming a more stable network structure within the dough. cnchemsino.com This modification of the starch and gluten matrix contributes to improved dough elasticity, structure, and volume. cnchemsino.com The crumb-softening effect of emulsifiers like PGMS is also linked to their ability to complex with starch, specifically with amylose. nih.govk-state.edu The fatty acid chain of the PGMS molecule can be incorporated into the helical structure of amylose, a process that reduces the rate of starch retrogradation and, consequently, staling. nih.gov
In aerated systems and emulsions like whipped toppings and cake batters, PGMS is a highly effective aerating emulsifier, particularly when purified through molecular distillation. chemvera.com It functions by forming a stabilizing film around entrapped air bubbles. chemvera.comresearchgate.net In emulsions, it creates mechanically strong crystalline films at the oil-water interface, which prevents the coalescence of dispersed droplets and maintains the stability of the emulsion. chemvera.comcnchemsino.com This leads to a smoother and more consistent texture. cnchemsino.com For instance, in cake batters, the use of PGMS in an emulsifier gel can decrease batter density and increase the number of evenly distributed air cells, resulting in improved volume and a finer texture in the final cake. researchgate.net
The lipophilic nature of PGMS, characterized by a low hydrophile-lipophile balance (HLB) value, makes it a strong water-in-oil emulsifier. chemvera.comresearchgate.net This property is fundamental to its function in modifying the rheology and texture by controlling the interfaces between oil, water, and air in complex food systems. chemvera.com
Data Tables
Table 1: Effect of Propylene Glycol Monostearate (PGMS) on Ice Cream Properties
| Property | Control (Conventional Emulsifier) | 0.3% PGMS | Finding | Source |
|---|---|---|---|---|
| Ice Crystal Size | Larger | Dramatically Reduced | PGMS significantly reduces ice crystal size in scraped-surface frozen systems. | researchgate.netfoodnavigator.com |
| Fat Globule Size | Standard | Smaller Distribution | PGMS shows limited emulsifier properties but does promote smaller fat globules. | researchgate.net |
| Partial Coalescence | Standard | Enhanced | PGMS enhances partial coalescence but to a lesser extent than conventional emulsifiers. | researchgate.net |
| Ice Recrystallization after Heat Shock | Significant Growth | Inhibited | PGMS provides stability against ice crystal growth during temperature fluctuations. | researchgate.netscience.gov |
Table 2: Influence of PGMS on Cake Batter and Cake Quality
| Parameter | Control Batter | Batter with PGMS Gel | Effect | Source |
|---|---|---|---|---|
| Batter Density (g/cm³) | 0.95 | 0.85 | Decrease | researchgate.net |
| Storage Modulus (G') | Lower | Increased | Increase | researchgate.net |
| Loss Modulus (G") | Lower | Increased | Increase | researchgate.net |
| Cake Specific Volume | Standard | Increased | Improvement | researchgate.net |
| Cake Texture | Coarser | Finer, more uniform crumb | Improvement | researchgate.netcnchemsino.com |
Advanced Material Science and Nanotechnology Applications of Propylene Glycol Monostearate
Formulation of Solid Lipid Nanoparticles (SLNs) with Propylene (B89431) Glycol Monostearate
Solid lipid nanoparticles (SLNs) represent a significant advancement in delivery systems for bioactive compounds, offering an alternative to traditional emulsions, liposomes, and polymeric nanoparticles. nih.gov These carriers are composed of a solid lipid core, stabilized by surfactants, and dispersed in an aqueous phase. semanticscholar.orgpharmaexcipients.com Propylene glycol esters, including PGMS, are integral to the formulation of these nanoparticles, particularly when used in combination with other lipids like glyceryl monostearate (GMS). researchgate.netnih.govmdpi.com The development of stable SLNs involves the careful selection of lipids and emulsifiers to control particle size, loading capacity, and stability. nih.govmdpi.com
Role of Propylene Glycol Monostearate in Lipid Matrix Structure and Stability
The stability and structure of the lipid matrix are paramount to the functionality of SLNs, preventing issues such as drug expulsion and polymorphic transitions during storage. mdpi.comnih.gov Propylene glycol monostearate and its related esters (propylene glycol monoesters, or PGMEs) play a crucial role in stabilizing the lipid matrix. A key property of PGMEs is their ability to stabilize the meta-stable α-crystal form of other lipids, such as distilled monoglycerides, for extended periods. mdpi.comresearchgate.net
When PGMEs are mixed with GMS in roughly equal molecular proportions, they form "conjoined crystals." researchgate.net This co-crystal structure provides a rational basis for fabricating highly stable SLNs. mdpi.com Research using propylene glycol monopalmitate (PGMP), a closely related ester, in combination with GMS has demonstrated the formation of a stable lipid matrix that resists the transformation from the less stable α-form to the more stable β-form crystals. researchgate.net This kinetic stability is essential for the shelf-life of many products and prevents the formation of irregularly shaped particles that can occur with polymorphic transformations. mdpi.comresearchgate.net The less ordered crystalline structure created by combining different lipids, such as in nanostructured lipid carriers (NLCs), can also improve colloidal stability and drug loading capacity. semanticscholar.org
Encapsulation and Release Kinetics of Bioactive Compounds in SLNs
The primary function of SLNs is to encapsulate and control the release of bioactive compounds. mdpi.com The lipid matrix formed using propylene glycol esters has shown high efficacy in this regard. In studies using a combination of PGMP and GMS to create SLNs for the lipophilic antimicrobial compound carvacrol (B1668589), encapsulation efficiencies of over 98% were achieved. researchgate.netnih.govdntb.gov.ua Fluorescence spectra from these studies indicated that the carvacrol was successfully encapsulated and distributed homogeneously within the solid lipid matrix. researchgate.netdntb.gov.ua
The structure of the lipid matrix directly influences the release kinetics of the encapsulated compound. mdpi.commdpi.com Three primary models describe the incorporation of bioactives into SLNs: the homogeneous matrix model, the core-shell model with a bioactive-enriched shell, and the core-shell model with a bioactive-enriched core. nih.govmdpi.com The choice of production method (e.g., hot or cold homogenization) can influence which model is achieved. mdpi.com The release profile of the active ingredient is dependent on its distribution within this matrix. researchgate.netnih.gov For instance, SLNs can be designed to protect sensitive compounds like β-carotene from degradation, although the stability can be influenced by storage conditions. publicationslist.org The solid nature of the matrix provides a controlled, often prolonged, release profile compared to other delivery systems. nih.govscispace.com
Characterization of SLN Properties (e.g., Dimension, Zeta-Potential, Morphology)
The physical properties of SLNs are critical indicators of their stability and potential in vivo performance. Key parameters include particle size (dimension), polydispersity index (PDI), zeta potential, and morphology. mdpi.comscispace.commdpi.com
Dimension and Polydispersity Index (PDI): The particle size of SLNs is a crucial factor, as sizes under 200 nm are often sought for efficient absorption. mdpi.com Studies on SLNs formulated with a PGMP and GMS matrix have reported mean particle sizes ranging from approximately 113 nm to 130 nm. mdpi.com The PDI is a measure of the uniformity of the particle size distribution; values below 0.25 are typically considered to indicate a uniform and stable system, which has been achieved in these formulations. mdpi.com
Zeta-Potential: Zeta potential measures the surface charge of the nanoparticles and is a key predictor of colloidal stability. scispace.com A high absolute zeta potential value (generally > |30| mV) indicates strong electrostatic repulsion between particles, which prevents aggregation. scispace.com SFE-loaded SLNs have demonstrated zeta potentials ranging from -24.1 mV to -33.0 mV, suggesting good stability. mdpi.com
Morphology: The shape of the nanoparticles is typically assessed using techniques like Transmission Electron Microscopy (TEM). researchgate.net SLNs formulated with an equal mass ratio of PGMP and GMS have been observed to have a higher sphericity compared to those with a 2:1 ratio, which is attributed to the formation of stable co-crystals that prevent the emergence of irregular shapes associated with polymorphic transformations. researchgate.netresearchgate.net
Table 1: Physicochemical Properties of SLNs Formulated with Propylene Glycol Esters
| Lipid Matrix Composition | Encapsulated Compound | Mean Particle Size (nm) | Zeta Potential (mV) | Polydispersity Index (PDI) | Morphology | Reference |
|---|---|---|---|---|---|---|
| PGMP:GMS (1:1) | Carvacrol (30% loading) | ~120 (stable over 30 days) | Not specified | Not specified | Higher sphericity | researchgate.netnih.gov |
| PGMP:GMS (2:1) | Carvacrol (30% loading) | ~150 (stable over 30 days) | Not specified | Not specified | Spherical | researchgate.netnih.gov |
| GMS/Stearic Acid | Sulforaphene (SFE) | 113.3 - 129.9 | -24.1 to -33.0 | <0.25 | Spherical | mdpi.com |
Integration of Propylene Glycol Monostearate in Advanced Functional Materials
Beyond drug delivery, propylene glycol monostearate is used as a functional ingredient in various advanced materials, particularly in the food and cosmetic industries. researchgate.netspecialchem.com Its role often centers on its properties as a lipophilic, oil-soluble emulsifier and its unique crystalline behavior. researchgate.netchemvera.com PGMS is an alpha-crystalline tending compound that can form a stable film around entrapped air bubbles or create strong crystalline films at oil-water interfaces, preventing coalescence. chemvera.com
In the food industry, these properties are leveraged in aerated products like whipped toppings and cake batters, where PGMS acts as a dough strengthener, texture enhancer, and anti-caking agent. chemvera.comatamanchemicals.com It helps create and stabilize fine, stable water dispersion in margarine and shortenings. atamanchemicals.com In cosmetics, PGMS functions as an emulsifier, opacifier, thickener, and dispersing agent in formulations such as creams, lotions, and other personal care products. specialchem.com These applications, while not always categorized under "nanotechnology," rely on the material science principles of interfacial chemistry and crystallization, making PGMS a key component in the formulation of these functional materials.
Development of Self-Emulsifying Drug Delivery Systems (SEDDS)
Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal tract. scispace.comnih.gov This mechanism is highly effective for improving the oral bioavailability of poorly water-soluble drugs. nih.govmdpi.com
Propylene glycol and its fatty acid esters are key components in SEDDS formulations. mdpi.comcore.ac.uk
Oils/Lipids: The lipid phase solubilizes the lipophilic drug. While traditional vegetable oils can be used, semi-synthetic derivatives like fatty acid esters of propylene glycol are often employed. mdpi.comjournal-imab-bg.org These novel lipidic constituents are amphiphilic and provide additional surfactant-like properties, aiding in the self-emulsification process. mdpi.comcore.ac.uk
Co-solvents/Co-surfactants: To dissolve large amounts of hydrophilic surfactants or to enhance the solvent capacity of the lipid phase, co-solvents are often required. nih.govmdpi.com Propylene glycol is a commonly used co-solvent, alongside ethanol (B145695) and polyethylene (B3416737) glycol (PEG). nih.govjournal-imab-bg.org Co-surfactants like propylene glycol monolaurate (Lauroglycol FCC) can also be used to increase the fluidity of the interfacial film, which is critical for the spontaneous formation of the emulsion. journal-imab-bg.org
The formulation of a stable and effective SEDDS relies on the careful selection of these components to ensure the drug remains in a solubilized state and is readily available for absorption. core.ac.uk The use of propylene glycol and its monostearate ester contributes significantly to the versatility and efficacy of these advanced delivery systems.
Toxicological and Safety Research of Propylene Glycol Monostearate
Systemic Toxicity Studies of Propylene (B89431) Glycol Monostearate
Systemic toxicity studies are crucial for determining the potential adverse effects of a substance on the entire body after absorption.
Oral Exposure: Acute oral toxicity studies in rats have established a high LD50 (lethal dose for 50% of the test animals) for propylene glycol stearate (B1226849), estimated to be approximately 25.8 g/kg. cir-safety.org This indicates a low level of acute toxicity when ingested. cir-safety.org In subchronic studies, a six-month feeding study was conducted on rats and dogs. cir-safety.orgcir-safety.org A mixture containing 17% propylene glycol monostearate was incorporated at a level of 10% into their diets, and no signs of toxicity were observed. cir-safety.orgcir-safety.org
Dermal Exposure: Acute dermal toxicity tests conducted on rabbits showed no significant dermal toxicity. cir-safety.org Subchronic dermal studies also did not produce any evidence of toxicity. cir-safety.org
Summary of Acute and Subchronic Toxicity Studies
| Exposure Route | Study Type | Species | Key Findings | Reference |
|---|---|---|---|---|
| Oral | Acute | Rats | LD50 of approximately 25.8 g/kg for propylene glycol stearate. | cir-safety.org |
| Oral | Subchronic (6 months) | Rats and Dogs | No signs of toxicity when a mixture with 17% propylene glycol monostearate was fed at 10% of the diet. | cir-safety.orgcir-safety.org |
| Dermal | Acute | Rabbits | No significant dermal toxicity. | cir-safety.org |
| Dermal | Subchronic | Not specified | No evidence of dermal toxicity. | cir-safety.org |
Propylene glycol monostearate has been evaluated for its potential to cause genetic mutations. cir-safety.orgcir-safety.org In vitro microbial assays, such as the Ames test, have shown that propylene glycol monostearate is negative for mutagenicity. cir-safety.orgcir-safety.org This indicates that the compound is not likely to cause changes in the genetic material of cells. cir-safety.orgcir-safety.org
Local Irritation and Sensitization Studies (e.g., Dermal, Ocular)
Studies have been conducted to assess the potential of propylene glycol monostearate to cause local irritation to the skin and eyes, as well as to induce skin sensitization (allergic contact dermatitis).
Dermal Irritation: In acute tests with rabbits, the raw ingredient of propylene glycol stearate produced no significant skin irritation. cir-safety.org Clinical studies on humans showed no significant skin irritation at concentrations up to 55%. cir-safety.org
Ocular Irritation: Acute eye irritation tests in rabbits demonstrated that the raw ingredient of propylene glycol stearate did not cause significant eye irritation. cir-safety.org
Sensitization: In clinical studies, formulations containing 2.5% propylene glycol stearate did not cause skin sensitization. cir-safety.org Furthermore, photo-contact allergenicity tests on product formulations containing 1.5% propylene glycol stearate were negative. cir-safety.org A guinea pig sensitization test also classified propylene glycol stearate self-emulsifying (PGS-SE) as not being a sensitizer. cir-safety.org
Summary of Local Irritation and Sensitization Studies
| Study Type | Species | Test Substance/Concentration | Results | Reference |
|---|---|---|---|---|
| Dermal Irritation | Rabbits | Raw ingredient | No significant irritation. | cir-safety.org |
| Dermal Irritation | Humans | Up to 55% | No significant irritation. | cir-safety.org |
| Ocular Irritation | Rabbits | Raw ingredient | No significant irritation. | cir-safety.org |
| Skin Sensitization | Humans | 2.5% formulation | No sensitization. | cir-safety.org |
| Photo-contact Allergenicity | Humans | 1.5% formulation | Negative. | cir-safety.org |
| Skin Sensitization | Guinea Pigs | PGS-SE | Not a sensitizer. | cir-safety.org |
Regulatory and Advisory Assessments of Propylene Glycol Monostearate Safety (e.g., GRAS Status, JECFA, CIR)
Several national and international regulatory and advisory bodies have assessed the safety of propylene glycol monostearate.
U.S. Food and Drug Administration (FDA): Propylene glycol monostearate is listed as a multipurpose food additive and is considered Generally Recognized as Safe (GRAS) for use in food. cnchemsino.comfda.gov
Joint FAO/WHO Expert Committee on Food Additives (JECFA): JECFA has evaluated propylene glycol esters of fatty acids and established an acceptable daily intake (ADI) for propylene glycol of up to 25 mg/kg of body weight. cir-safety.orgfemaflavor.orgwho.int In 2002, JECFA concluded that there is "no safety concern at current levels of intake when used as a flavouring agent". who.intnih.gov
Cosmetic Ingredient Review (CIR): The CIR Expert Panel concluded that propylene glycol stearates are safe as cosmetic ingredients in the present practices of use. cir-safety.orgnih.gov
Toxicological Considerations of Propylene Glycol (Parent Compound) Accumulation and Metabolism
Propylene glycol monostearate is hydrolyzed in the body to propylene glycol and stearic acid, which then enter their respective metabolic pathways. cir-safety.org Therefore, the toxicology of propylene glycol is relevant.
Propylene glycol is metabolized in the liver by alcohol dehydrogenase to lactic acid and then to pyruvic acid. cdc.gov These are normal constituents of the citric acid cycle. cdc.gov While generally considered safe, high doses of propylene glycol, particularly in medical applications, can lead to accumulation and potential toxicity. nih.govhmdb.ca
The primary toxic effect associated with high levels of propylene glycol is metabolic acidosis, specifically lactic acidosis. nih.govnih.gov This occurs when the metabolism of propylene glycol to lactic acid exceeds the body's capacity to convert lactate (B86563) to pyruvate (B1213749). nih.gov The accumulation of lactic acid leads to a decrease in blood pH. nih.gov While this is a known risk with high-dose intravenous administration of medications containing propylene glycol as a solvent, it is not a concern with the levels of propylene glycol monostearate found in food and cosmetic products. nih.govnih.gov
Analytical Methodologies for Propylene Glycol Monostearate Characterization
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental in the analysis of propylene (B89431) glycol monostearate, enabling the separation and quantification of its various components.
Gas Chromatography (GC) for Monoester and Diester Content
Gas chromatography (GC) is a primary and widely used technique for determining the monoester and diester content in propylene glycol monostearate samples. fao.orgcdc.gov This method is also effective for quantifying free propylene glycol. google.com The process typically involves a derivatization step, often silylation, to increase the volatility of the esters, making them suitable for GC analysis. fao.orggoogle.com
In a typical GC analysis, the sample is injected into the instrument, where it is vaporized and carried by an inert gas through a capillary column. fao.org The column, often a fused silica (B1680970) capillary column coated with a phase like 95% methyl-5% phenyl silicone, separates the components based on their boiling points and interactions with the stationary phase. fao.org A flame ionization detector (FID) is commonly used for detection and quantification. fao.orgcdc.gov
The monoesters and diesters of propylene glycol, along with free propylene glycol and other related substances, will have distinct retention times, allowing for their identification and quantification. fao.orggoogle.com An internal standard, such as n-heptadecane, is often used to improve the accuracy of the quantification. fao.org The method can be fine-tuned by adjusting parameters like the temperature program of the oven, the injector and detector temperatures, and the carrier gas flow rate to achieve optimal separation of the components. fao.org For instance, a typical temperature program might start at 50-60°C and ramp up to 350°C. fao.org
Table 1: Typical Gas Chromatography (GC) Parameters for Propylene Glycol Monostearate Analysis
| Parameter | Value/Type |
| Column | Fused silica capillary column (e.g., DB-5, 30m x 0.25mm x 0.25µm) google.com |
| Injector Temperature | 320°C fao.orggoogle.com |
| Detector | Flame Ionization Detector (FID) fao.orggoogle.com |
| Detector Temperature | 350°C-400°C fao.orggoogle.com |
| Carrier Gas | Nitrogen or Helium fao.orggoogle.com |
| Temperature Program | Initial 50°C, ramp at 10°C/min to 320°C, hold for 1 min google.com |
| Derivatization Reagents | N,N-bis(trimethylsilyl)fluoroacetamide (BSTFA) and Trimethylchlorosilane (TMCS) fao.orggoogle.com |
| Internal Standard | n-Heptadecane fao.org |
Spectroscopic Techniques for Structural Elucidation (e.g., FTIR, ¹H NMR, Fluorescence Spectroscopy)
Spectroscopic techniques are invaluable for elucidating the molecular structure of propylene glycol monostearate.
Fourier-Transform Infrared Spectroscopy (FTIR) : FTIR analysis is used to confirm the presence of key functional groups within the propylene glycol monostearate molecule. The spectrum will exhibit characteristic absorption bands corresponding to the ester carbonyl group (C=O), C-O stretching, and the long hydrocarbon chain. researchgate.netresearchgate.net This technique provides a molecular fingerprint that can be used for identification and to assess the esterification process. researchgate.net
Fluorescence Spectroscopy : While less common for routine analysis of propylene glycol monostearate, fluorescence spectroscopy can be employed in specific research contexts, particularly when studying its interaction with other molecules or its behavior in complex systems.
Advanced Characterization Methods (e.g., pNMR, X-ray and Neutron Scattering for Crystal Structure)
To understand the physical properties and functionality of propylene glycol monostearate, especially in applications where its crystalline form is crucial, advanced characterization methods are employed. researchgate.net
Pulsed Nuclear Magnetic Resonance (pNMR) : pNMR can be utilized to study the physical state and mobility of the molecules in a sample, providing insights into the solid and liquid fat content.
X-ray and Neutron Scattering : These techniques are powerful tools for determining the crystal structure of propylene glycol monostearate. researchgate.net The arrangement of molecules in the solid state significantly influences its physical properties, such as its melting point and emulsifying behavior. researchgate.net Studies have shown that propylene glycol monostearate can exist in different crystalline forms, including the α-crystalline phase, which is often desired for its functional properties in food applications. researchgate.netgoogle.com X-ray diffraction patterns can confirm the presence of this specific crystalline modification. researchgate.net
Methods for Purity Assessment and Impurity Profiling
Ensuring the purity of propylene glycol monostearate is critical for its intended applications. drugfuture.com A combination of the analytical methods described above, particularly GC, is used for impurity profiling. tcichemicals.comavantorsciences.com
Common impurities can include:
Free propylene glycol google.com
Free fatty acids (e.g., stearic and palmitic acid) drugfuture.com
Propylene glycol diesters drugfuture.com
Glycerin drugfuture.com
In addition to chromatographic techniques, classical wet chemistry methods are also used to assess purity. These include the determination of:
Acid Value : Measures the amount of free fatty acids present. drugfuture.com
Saponification Value : Indicates the average molecular weight of the fatty acids in the esters. drugfuture.com
Hydroxyl Value : Relates to the content of free hydroxyl groups from propylene glycol and monoesters. drugfuture.com
Iodine Value : Measures the degree of unsaturation in the fatty acid chains. drugfuture.com
Table 2: Purity Specifications for Propylene Glycol Monostearate
| Parameter | Specification |
| Monoester Content | Not less than 90.0% drugfuture.com |
| Acid Value | Not more than 4 drugfuture.com |
| Saponification Value | Between 155 and 165 drugfuture.com |
| Hydroxyl Value | Between 160 and 175 drugfuture.com |
| Iodine Value | Not more than 3 drugfuture.com |
| Residue on Ignition | Not more than 0.5% drugfuture.com |
Emerging Research Directions and Future Perspectives
Novel Synthetic Approaches for High-Purity Propylene (B89431) Glycol Monostearate
The pursuit of high-purity propylene glycol monostearate is driven by the need for improved performance and consistency in its applications, particularly in the food and pharmaceutical industries. Traditional chemical synthesis, involving the direct esterification of propylene glycol with stearic acid, often results in a mixture of monoesters and diesters, along with unreacted starting materials. google.comcir-safety.org Novel research directions are focused on overcoming these limitations through more selective and efficient synthetic routes.
A significant area of development is the use of enzymatic synthesis. Biocatalysis, employing enzymes like lipases, offers a green and highly selective alternative to conventional chemical methods. researchgate.net Enzymatic processes can be conducted under milder reaction conditions, reducing energy consumption and the formation of undesirable byproducts. Research has shown that the choice of acyl donor significantly impacts the yield of the monoester. For instance, using fatty acid anhydrides as acyl donors in enzymatic synthesis has been shown to produce significantly higher yields of propylene glycol monostearate compared to using free fatty acids. researchgate.net
Another innovative approach aims to maximize the monoester content by controlling reaction conditions and reactants. One patented process involves reacting propylene oxide with stearic acid in the presence of a catalyst like potassium hydroxide (B78521). google.com This method is designed to increase the proportion of the monoester relative to the diester and minimize the formation of polypropylene (B1209903) glycol and its esters, resulting in a product with a high monoester content (e.g., around 90%). google.com
Future research in this area will likely focus on optimizing enzyme selection and immobilization techniques for biocatalysis, exploring novel and more efficient chemical catalysts, and developing advanced purification methods like molecular distillation to achieve even higher purity grades of propylene glycol monostearate. chemvera.com
Table 1: Comparison of Enzymatic Synthesis Yields for Propylene Glycol Monoesters
| Acyl Donor (50 mM) | Product | Yield (mM) |
|---|---|---|
| Stearic Acid Anhydride | Propylene Glycol Monostearate | 89.7 |
| Stearic Acid | Propylene Glycol Monostearate | 35.3 |
| Triglycerides (Stearin) | Propylene Glycol Monostearate | 65.1 |
Data sourced from enzymatic synthesis studies. researchgate.net
Exploration of Propylene Glycol Monostearate in New Pharmaceutical Excipient Applications
Propylene glycol monostearate is an established pharmaceutical excipient, valued for its role as an emulsifying agent and as a fatty base in suppositories and ointments. atamanchemicals.com However, emerging research is exploring its potential in more advanced drug delivery systems, leveraging its lipophilic nature and stabilizing properties.
One of the most promising new applications is in the formulation of solid lipid nanoparticles (SLNs). SLNs are being investigated for their ability to deliver bioactive compounds with greater stability and control. researchgate.net Studies have shown that combining propylene glycol monostearate with other lipids, such as glyceryl monostearate, can create stable SLN structures capable of encapsulating lipophilic active ingredients with high efficiency. researchgate.net These SLN systems offer potential for improved delivery of various therapeutic agents.
Furthermore, research has investigated propylene glycol monostearate in the development of sustained-release microspheres. pacific.edu By encapsulating a drug within a matrix of propylene glycol monostearate, its release can be modulated over time. pacific.edu The release rate is influenced by factors such as the drug-to-polymer ratio and the pH of the surrounding medium, which affects the solubility of both the drug and the excipient. pacific.edu This approach is valuable for drugs that require a prolonged therapeutic effect.
The compound's role in topical and transdermal formulations is also an area of active investigation. Propylene glycol itself is known to act as a penetration enhancer, altering the lipid structure of the stratum corneum to facilitate drug absorption. nih.gov Formulations combining propylene glycol with esters like glycerol (B35011) monooleate have demonstrated enhanced skin delivery of active molecules. nih.gov This suggests that propylene glycol monostearate, as a related ester, could be explored for similar penetration-enhancing properties or as a key component in stable emulsions for topical delivery.
Table 2: Investigated Pharmaceutical Applications of Propylene Glycol Monostearate
| Application Area | Function | Research Focus |
|---|---|---|
| Solid Lipid Nanoparticles (SLNs) | Lipid Matrix Former | Creating stable nanoparticles for delivery of lipophilic active compounds. researchgate.net |
| Sustained-Release Microspheres | Encapsulating Agent | Controlling the release rate of drugs like nitrofurantoin. pacific.edu |
| Topical Formulations | Emulsifier, Stabilizer | Use in creams and lotions; potential as a skin penetration enhancer. nih.govspecialchem.com |
| Suppositories & Ointments | Fatty Base | Traditional use as a base for rectal and topical medications. atamanchemicals.com |
Advanced Functionalization and Derivatization of Propylene Glycol Monostearate for Tailored Properties
While propylene glycol monostearate is effective in its current form, future research is anticipated to explore its chemical modification to create derivatives with tailored properties for specific, high-performance applications. Functionalization involves altering the chemical structure of the molecule to enhance or introduce new characteristics, such as modifying its hydrophilic-lipophilic balance (HLB), improving its thermal stability, or changing its crystalline behavior.
One potential avenue is the modification of the free hydroxyl group on the propylene glycol backbone. This site could be esterified with different functional groups to create novel compounds. For example, esterification with a hydrophilic moiety could increase the compound's HLB value, making it a more effective oil-in-water (O/W) emulsifier. Conversely, adding a bulky, lipophilic group could further enhance its water-in-oil (W/O) emulsifying capabilities or alter its interaction with other lipids in a formulation.
Another area for exploration is the modification of the stearic acid chain. Introducing unsaturation or other functional groups along the fatty acid backbone could impact the molecule's packing ability, thereby influencing its melting point, crystallinity, and interfacial properties. atamanchemicals.com These changes could be beneficial in creating emulsifiers that form more stable or more flexible interfacial films, which is critical in applications like whipped toppings or aerated desserts. researchgate.net
The development of self-emulsifying grades of propylene glycol stearate (B1226849), which contain a small amount of sodium or potassium stearate, is an existing example of simple derivatization. cir-safety.org This modification significantly enhances its ability to disperse in water. cir-safety.org Future research could build on this concept by creating more complex co-emulsifier systems or by covalently bonding different types of surfactant molecules to the propylene glycol monostearate structure.
Computational Modeling and Simulation of Propylene Glycol Monostearate Interactions in Diverse Matrices
The application of computational modeling and molecular simulation represents a significant frontier in understanding the behavior of excipients like propylene glycol monostearate at a molecular level. While experimental studies provide macroscopic observations, in silico methods can offer profound insights into the interactions that govern the performance of propylene glycol monostearate in complex systems such as emulsions, lipid nanoparticles, and amorphous solid dispersions.
Molecular dynamics simulations could be employed to model the behavior of propylene glycol monostearate at an oil-water interface. Such simulations can help elucidate how the molecules orient themselves, the strength of the interfacial film they create, and how they interact with other surfactants or active pharmaceutical ingredients (APIs) at the interface. This knowledge is invaluable for designing more stable and effective emulsion systems from the ground up.
In the context of pharmaceutical formulations, computational models can predict the solubility of a drug within a propylene glycol monostearate matrix and identify potential drug-excipient interactions. nih.gov For example, modeling can help understand the formation of crystalline solvates between a drug and propylene glycol esters, which can inadvertently occur in lipid-based formulations. nih.gov Predicting such interactions early in the development process can save significant time and resources.
Furthermore, simulations can be used to study the polymorphism of propylene glycol monostearate. The crystalline form of the excipient can significantly impact the stability of formulations, especially in aerated food products where it helps stabilize specific crystal forms of other lipids. researchgate.net Computational modeling could predict the most stable polymorphs under different conditions and provide insights into how to control the crystallization process to achieve desired product textures and shelf life. This research area remains nascent for this specific compound but holds immense potential for future development.
Sustainable Production and Environmental Impact Mitigation Strategies for Propylene Glycol Monostearate
The chemical industry is increasingly focused on sustainability, and the production of propylene glycol monostearate is no exception. Research is actively pursuing greener and more environmentally friendly manufacturing pathways, focusing on both the raw materials and the synthesis process.
A major shift is occurring in the production of one of the key feedstocks, propylene glycol. Traditionally derived from petroleum-based propylene oxide, there is a growing trend toward producing bio-based propylene glycol from renewable sources. nih.gov One of the most prominent methods is the catalytic hydrogenolysis of glycerol, a low-cost byproduct of biodiesel production. nih.govresearchgate.net This transition to a renewables-based feedstock significantly reduces the carbon footprint and reliance on fossil fuels. researchgate.net Recently, major chemical companies have introduced propylene glycol solutions derived from bio-circular and circular feedstocks, which are certified using a mass balance approach to ensure sustainability benefits. fuelsandlubes.com
In addition to sustainable feedstocks, the esterification process itself is a target for environmental impact mitigation. As mentioned previously, enzymatic synthesis using lipases represents a key green chemistry strategy. researchgate.net This biocatalytic approach avoids the harsh temperatures, pressures, and catalysts used in traditional chemical synthesis, leading to lower energy consumption and reduced waste generation. google.com
Table 3: Comparison of Propylene Glycol Production Routes
| Feature | Petrochemical Route | Renewables-Based Route (from Glycerol) |
|---|---|---|
| Primary Feedstock | Propylene Oxide (from fossil fuels) | Glycerol (from biodiesel/oleochemicals) |
| Sustainability | Non-renewable | Renewable, utilizes waste stream |
| Environmental Impact | Higher greenhouse gas emissions | 40-60% reduction in climate change impact. researchgate.net |
| Key Process | Hydration of propylene oxide | Catalytic hydrogenolysis of glycerol. nih.gov |
Q & A
Q. How can researchers determine the purity of PGMS in a synthesized sample?
-
Methodological Answer : Purity assessment typically involves saponification followed by acid-base titration. Reflux PGMS with alcoholic potassium hydroxide (KOH) to hydrolyze esters into fatty acids and propylene glycol. Neutralize excess KOH with sulfuric acid, then titrate liberated fatty acids using standardized NaOH. Calculate purity via the formula:
where = normality of Na₂S₂O₃, and = blank and test titration volumes, and = sample weight .
Q. What analytical techniques validate the molecular structure of PGMS?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). For NMR, analyze and spectra to identify ester carbonyl peaks (\sim173 ppm) and propylene glycol backbone protons (δ 1.0–1.5 ppm for methyl groups). MS (ESI or MALDI-TOF) confirms molecular weight (360.57 g/mol) and fragmentation patterns .
Q. How is the hydroxyl value (HV) of PGMS calculated experimentally?
- Methodological Answer : The HV measures free hydroxyl groups after saponification. Use the formula:
where = titration volumes, = KOH normality, and = sample mass. Discrepancies between theoretical and experimental HV may indicate incomplete esterification or residual glycerin .
Advanced Research Questions
Q. How can conflicting data on PGMS’s emulsifying efficiency in lipid-based formulations be resolved?
- Methodological Answer : Emulsifying performance depends on hydrophilic-lipophilic balance (HLB; ~4.5 for PGMS) and formulation pH. Optimize using a phase inversion temperature (PIT) approach: vary PGMS concentration (5–15% w/w) and monitor emulsion stability via centrifugation (3,000 rpm for 15 min) and droplet size analysis (dynamic light scattering). Compare with co-emulsifiers (e.g., Span 60) to address batch-to-batch variability .
Q. What experimental designs evaluate PGMS’s role in transdermal drug delivery?
- Methodological Answer : Use Franz diffusion cells with excised human/mouse skin. Prepare PGMS-containing gels (e.g., 5% w/w carbopol base) loaded with a model drug (e.g., caffeine). Measure flux () and permeability coefficient () over 24 hours. Include negative controls (no PGMS) and validate with HPLC-UV. PGMS enhances permeability by disrupting stratum corneum lipids .
Q. How do impurities (e.g., diesters) affect PGMS’s functionality in solid dispersions?
- Methodological Answer : Quantify monoester/diester ratios via HPLC (C18 column, acetonitrile/water gradient). Spiked impurity studies show ≥10% diesters reduce glass transition temperature () by 5–10°C (DSC analysis), destabilizing amorphous dispersions. Mitigate by optimizing synthesis conditions (e.g., stoichiometric control during acylation) .
Q. What in vitro models assess PGMS’s cytotoxicity for cosmetic applications?
- Methodological Answer : Conduct MTT assays on human keratinocytes (HaCaT cells). Prepare PGMS emulsions (0.1–1 mg/mL) and expose cells for 24–72 hours. Compare viability against positive controls (Triton X-100) and negative controls (PBS). IC₅₀ values >5 mg/mL indicate low cytotoxicity, aligning with Cosmetic Ingredient Review (CIR) safety thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
